molecular formula C6H12N2O B458993 piperidine-1-carboxamide CAS No. 2158-03-4

piperidine-1-carboxamide

Cat. No.: B458993
CAS No.: 2158-03-4
M. Wt: 128.17g/mol
InChI Key: JSPCTNUQYWIIOT-UHFFFAOYSA-N
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Description

piperidine-1-carboxamide is an organic compound with the molecular formula C₆H₁₂N₂O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Piperidine-1-carboxamide, also known as 1-Piperidinecarboxamide, is a compound with a heterocyclic moiety that has the molecular formula (CH2)5NH . Over the years, many therapeutic properties of this compound have been observed .

Target of Action

This compound has been found to target the Anaplastic Lymphoma Kinase (ALK), which is an important and attractive target for the design of new anticancer drugs . It also modulates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which functions as an irritant sensor and is a therapeutic target for treating pain, itch, and respiratory diseases .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, it acts as a potent, noncovalent agonist of the human TRPA1 channel . It binds to a hydrophobic site located at the interface of the pore helix 1 (PH1) and S5 and S6 transmembrane segments .

Biochemical Pathways

This compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are involved in cell proliferation, apoptosis, and other cellular processes.

Result of Action

This compound has been observed to have anticancer potential. It acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: piperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with urea in the presence of water. This reaction typically requires heating to facilitate the formation of the carboxamide group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: piperidine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

piperidine-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Piperidinecarboxamide
  • 4-Piperidinecarboxamide
  • Nipecotamide

Comparison: piperidine-1-carboxamide is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 3-Piperidinecarboxamide and 4-Piperidinecarboxamide, it may exhibit different chemical and biological properties .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study and utilization in both research and industry.

Properties

IUPAC Name

piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCTNUQYWIIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062220
Record name 1-Piperidinecarboxamide
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-03-4
Record name 1-Piperidinecarboxamide
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URL https://commonchemistry.cas.org/detail?cas_rn=2158-03-4
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Record name 1-Piperidinecarboxamide
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Record name 1-Piperidinecarboxamide
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Record name 1-Piperidinecarboxamide
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Record name 1-Piperidinecarboxamide
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Record name Piperidine-1-carboxamide
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Record name 1-PIPERIDINECARBOXAMIDE
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Synthesis routes and methods I

Procedure details

Combine N-(t-butoxycarbonyl)-S-methionine (1.50 g, 6.0 mmol), piperidine (0.51 g, 6.0 mmol) and HOBT (0.91 g, 6.0 mmol) in DMF (40 ml). Add DEC (1.15 g, 6.0 mmol). Stir 5 hours, concentrate in vacuo, and partition between EtOAc and H2O. Wash with aqueous NaHCO3, dry, and concentrate to obtain the piperidine amide as a colorless oil (TLC single spot Rf =0.6 in 5% MeOH/CH2Cl2).
[Compound]
Name
N-(t-butoxycarbonyl)-S-methionine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
0.91 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-[1-[4-(trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carbonitrile of Example 77 (15 g, 0.041 moles) and 25% H2SO4 (100 ml) was refluxed for 20 hours. The mixture was cooled, poured into H2O, and basified with a 25% NaOH solution. The product was extracted (dichloromethane), dried (MgSO4), and concentrated to yield 13 g (93%) of 1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole as an oil. To a stirred suspension of the indazole (4.0 g, 0.012 moles) in toluene (60 ml) was added phenyl isocyanate (1.38 ml, 0.013 moles). The reaction temperature rose to 35° C. and the product precipitated from the solution. The product was collected and recrystallized twice from toluene to yield 3.57 g (66%) of N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carboxamide, m.p. 190°-192° C.
Name
indazole
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The synthesis of compound 61 was carried out according to scheme 13 beginning with commercially available pyrazolo[1,5-a]pyridine-3-carboxylic acid and by following the procedure outlined in example 1, part C, step 2 and subsequent steps though step E, part 1. The thiazole 5-position was left unfunctionalized by omitting part D, step 3 to obtain with the carboxylic acid 57. To carboxylic acid 57 (725 mg, 2.96 mmol) in DMF (30 mL) was added BOP (392 mg, 8.87 mmol) and piperidine (2.93 mL, 29.6 mmol). The reaction was stirred at ambient temperature for 48 hrs after which time the reaction was diluted with water and dichloromethane. The organic was washed with water before concentration. The resultant residue was purified by column chromatography (silica gel, 0-60% ethyl acetate in hexanes, linear gradient) to yield the piperidine amide (739 mg, 2.366 mmol, 80% yield). The amide (420 mg, 1.34 mmol) was dissolved in dichloromethane (1.3 mL) was treated with potassium nitrate (136 mg, 1.344 mmol) and sulfuric acid (215 μL, 4.03 mmol). The reaction mixture was stirred at RT until complete, as judged by LCMS analysis. The reaction was quenched with 1N potassium hydroxide in methanol, then diluted with water, before extracting with dichloromethane. The organic layer was evaporated to dryness and taken up in methanol. The product was collected by filtration and was dried under reduced pressure to yield compound 58 (225 mg, 0.630 mmol, 46.8% yield).
[Compound]
Name
carboxylic acid
Quantity
725 mg
Type
reactant
Reaction Step One
Name
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological targets of compounds containing the piperidine-1-carboxamide moiety?

A1: Compounds containing the this compound moiety have been explored for their interaction with various biological targets, including:

  • Tankyrases []: These enzymes are involved in Wnt signaling, telomere maintenance, and mitosis regulation. Inhibition of tankyrases has potential therapeutic applications in cancer, multiple sclerosis, cardiovascular diseases, and inflammation.
  • COX-2 and sEH []: Some this compound derivatives exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These enzymes play roles in inflammation and blood pressure regulation, making such dual inhibitors potentially useful for treating inflammatory conditions and preventing blood pressure elevation.
  • Calcitonin gene-related peptide (CGRP) receptors [, , ]: These receptors are implicated in migraine pathogenesis. this compound derivatives acting as CGRP receptor antagonists, such as BIBN4096BS (Olcegepant) [], have shown promise in treating migraine by blocking the actions of CGRP, a neuropeptide involved in pain signaling.
  • Farnesyl protein transferase (FPTase) [, , ]: This enzyme is involved in the post-translational modification of proteins, including the Ras protein, which is frequently mutated in cancer. Inhibition of FPTase by this compound derivatives, such as SCH66336 [], can disrupt Ras signaling and inhibit tumor growth.
  • Fatty acid amide hydrolase (FAAH) [, , , , ]: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Inhibition of FAAH by this compound derivatives, such as PF-04457845 [], leads to increased anandamide levels and produces analgesic, anxiolytic, and anti-inflammatory effects.

Q2: How does the inhibition of Tankyrases by this compound derivatives impact cellular processes?

A2: this compound derivatives that inhibit Tankyrases interfere with the enzymes' ability to regulate various cellular processes []. This inhibition can lead to:

    Q3: What are the potential therapeutic benefits of dual COX-2 and sEH inhibition by certain this compound derivatives?

    A3: Dual inhibition of COX-2 and sEH by specific this compound derivatives presents potential advantages in treating inflammatory conditions []. This is because:

      Q4: What is the molecular formula and weight of this compound?

      A4: The molecular formula of this compound is C6H12N2O, and its molecular weight is 128.17 g/mol.

      Q5: What spectroscopic techniques are commonly used to characterize this compound derivatives?

      A5: Various spectroscopic techniques are employed to characterize this compound derivatives, including:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy [, , ]: This technique provides information about the structure, dynamics, and interactions of molecules. Both 1H NMR and 13C NMR are commonly used.
      • Fourier Transform Infrared (FTIR) Spectroscopy []: This technique identifies functional groups and chemical bonds present in a molecule by analyzing its absorption of infrared light.
      • Mass Spectrometry [, , ]: This technique is used to determine the molecular weight and fragmentation patterns of molecules, providing insights into their structure and composition.
      • X-ray Crystallography [, , ]: This technique allows the determination of the three-dimensional structure of molecules in their crystalline state, providing valuable information about their conformation and intermolecular interactions.

      Q6: How does the substitution pattern on the piperidine ring influence the activity of this compound derivatives as FAAH inhibitors?

      A6: The substitution pattern on the piperidine ring plays a crucial role in determining the potency and selectivity of this compound derivatives as FAAH inhibitors. For instance, the introduction of a bulky substituent, such as a quinolinylmethyl group, at the 4-position of the piperidine ring significantly enhances the inhibitory activity against FAAH. This observation is exemplified by the potent FAAH inhibitors PF-750 and PF-622, which exhibit remarkable selectivity for FAAH over other mammalian serine hydrolases [].

      Q7: Can you provide an example of how structure-activity relationship studies have been used to improve the properties of this compound-based CGRP receptor antagonists?

      A7: Initial CGRP receptor antagonists based on a (3R)-amino-(6S)-phenylcaprolactam core exhibited limitations such as modest potency and significant CYP3A4 inhibition []. Structure-activity relationship studies led to the discovery of MK-0974, which demonstrated improved properties:

        Q8: What formulation strategies have been investigated to enhance the stability and solubility of this compound-based drugs?

        A8: To address the challenges of stability and solubility often encountered with this compound-based drugs, researchers have explored various formulation strategies, including:

        • Salt Formation []: Formulating telcagepant, a CGRP receptor antagonist, as its potassium salt significantly improved its aqueous solubility, enabling the development of solid dosage forms with enhanced stability and bioavailability.
        • Amorphous Solid Dispersions []: Preparing amorphous solid dispersions of the potassium salt of telcagepant further enhanced its solubility and dissolution rate, leading to improved oral absorption and bioavailability.

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